

Application Notes and Protocols for the Detection of Fenhexamid in Wine

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These application notes provide detailed methodologies for the quantitative analysis of **fenhexamid** residues in wine samples. The protocols are intended for researchers, scientists, and professionals in the field of analytical chemistry and food safety.

Introduction

Fenhexamid is a locally systemic foliar fungicide used to control Botrytis cinerea (gray mold) in vineyards. Its potential presence in wine necessitates sensitive and reliable analytical methods to ensure consumer safety and compliance with regulatory limits. This document outlines two validated methods for the determination of **fenhexamid** in wine: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with a Nitrogen-Phosphorus Detector (GC-NPD). Both methods utilize a QuEChERS-based sample preparation, a technique known for its simplicity, speed, and effectiveness.

Data Presentation

The following table summarizes the quantitative performance data for the described analytical methods.



Parameter	LC-MS/MS with QuEChERS	GC-NPD with Hexane Extraction	Reference
Linearity Range	5 - 100 μg/L	0.1 - 5.0 mg/kg	[1][2][3]
Correlation Coefficient (R²)	> 0.998	0.9993	[1][2][3]
Limit of Detection (LOD)	0.13 μg/L (Immunoassay)	Not explicitly stated	[4]
Limit of Quantification (LOQ)	≤ 5 μg/L	0.1 mg/kg	[1][2][3]
Recovery	> 76.7%	82 - 111%	[1][2][3]
Relative Standard Deviation (RSD)	< 15.6%	< 9%	[1][2][3]

Method 1: Analysis of Fenhexamid in Wine by LC-MS/MS with QuEChERS Sample Preparation

This method describes the determination of **fenhexamid** in wine using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol

- 1. Sample Preparation (Modified QuEChERS)[1][2][5][6]
- Extraction:
 - 1. Place a 10 mL aliquot of the wine sample into a 50 mL polypropylene centrifuge tube.
 - 2. Add 10 mL of acetonitrile to the tube.
 - 3. Vortex the mixture vigorously for 1 minute.



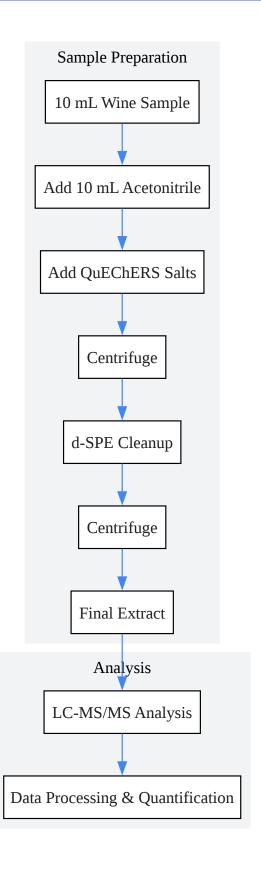
- 4. Add a mixture of salts: 4 g of anhydrous magnesium sulfate, 1 g of sodium chloride, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium citrate sesquihydrate.
- 5. Immediately cap and shake the tube vigorously for 1 minute.
- 6. Centrifuge the tube at \geq 3000 g for 5 minutes.
- Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
 - Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate and 150 mg of primary secondary amine (PSA) sorbent.
 - 2. Vortex the tube for 30 seconds.
 - 3. Centrifuge at \geq 3000 g for 5 minutes.
- Final Extract Preparation:
 - 1. Transfer a 1 mL aliquot of the cleaned extract into an autosampler vial.
 - 2. Acidify the extract with 10 μ L of a 5% formic acid solution in acetonitrile.
 - 3. The sample is now ready for LC-MS/MS analysis.
- 2. LC-MS/MS Analysis[1][2]
- Liquid Chromatograph: Agilent 1200 Infinity Series or equivalent.
- Column: Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 μm) or equivalent.
- Mobile Phase A: 0.1% formic acid and 2 mM ammonium formate in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.6 mL/min.
- Injection Volume: 10 μL.



- Column Temperature: 40°C.
- Gradient Program:
 - o Start at 20% B.
 - Linearly increase to 100% B in 10 minutes.
 - Hold at 100% B for 6 minutes.
 - Return to initial conditions in 1 minute and re-equilibrate for 5 minutes.
- Mass Spectrometer: Triple quadrupole mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- Monitoring Mode: Multiple Reaction Monitoring (MRM).

Workflow Diagram





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Caption: General workflow for **fenhexamid** analysis in wine.



Method 2: Analysis of Fenhexamid in Wine by GC-NPD

This method provides an alternative approach using gas chromatography with a nitrogen-phosphorus detector (GC-NPD), which is selective for nitrogen-containing compounds like **fenhexamid**.

Experimental Protocol

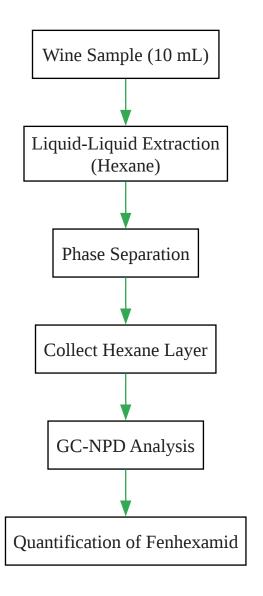
- 1. Sample Preparation (Liquid-Liquid Extraction)[3]
- Extraction:
 - 1. Take a 10 mL aliquot of the wine sample.
 - 2. Add 5 mL of hexane to the sample in a screw-cap test tube.
 - 3. Shake vigorously for 5 minutes.
 - 4. Allow the layers to separate.
 - 5. Transfer the upper hexane layer to a clean tube.
 - 6. Repeat the extraction of the aqueous layer with a fresh 5 mL portion of hexane.
 - 7. Combine the hexane extracts.
 - 8. No cleanup step is typically required due to the selectivity of the NPD detector.[3]
- 2. GC-NPD Analysis[3][7]
- Gas Chromatograph: Agilent 6890 or equivalent, equipped with an NPD.
- Column: HP-5 (30 m x 0.25 mm, 0.25 μm film thickness) or equivalent.
- Injector Temperature: 250°C.
- Detector Temperature: 300°C.



- Oven Temperature Program:
 - Initial temperature: 80°C, hold for 1 minute.
 - Ramp to 200°C at 20°C/min.
 - Ramp to 280°C at 10°C/min, hold for 5 minutes.
- Carrier Gas: Helium at a constant flow of 1.2 mL/min.
- Injection Mode: Splitless.
- Injection Volume: 1 μL.

Experimental Workflow Diagram





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Caption: GC-NPD analysis workflow for fenhexamid.

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